molecular formula C13H13F3O6S B14480447 alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-,trifluoromethanesulfonate CAS No. 71204-46-1

alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-,trifluoromethanesulfonate

Katalognummer: B14480447
CAS-Nummer: 71204-46-1
Molekulargewicht: 354.30 g/mol
InChI-Schlüssel: LOGQNDXALRRQTN-RHYQMDGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a lyxopyranoside ring, a phenylmethyl group, and a trifluoromethanesulfonate group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often include the use of solvents like toluene and bases such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Epoxide Ring Opening: Conditions often involve the use of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate involves its ability to undergo substitution and ring-opening reactions. These reactions can modify the structure of the compound, allowing it to interact with various molecular targets. The specific pathways and molecular targets depend on the context of its use in research and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

71204-46-1

Molekularformel

C13H13F3O6S

Molekulargewicht

354.30 g/mol

IUPAC-Name

[(1S,2S,5R,6R)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] trifluoromethanesulfonate

InChI

InChI=1S/C13H13F3O6S/c14-13(15,16)23(17,18)22-9-7-20-12(11-10(9)21-11)19-6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+,11+,12+/m1/s1

InChI-Schlüssel

LOGQNDXALRRQTN-RHYQMDGZSA-N

Isomerische SMILES

C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F

Kanonische SMILES

C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.